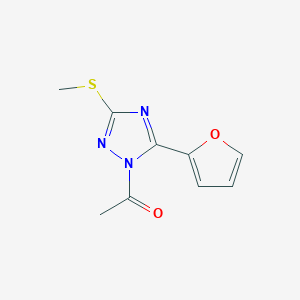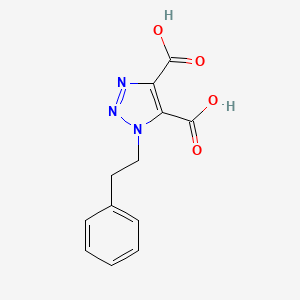
1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic compound that features a furan ring, a triazole ring, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Final Coupling: The final step involves coupling the furan and triazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the triazole ring or the furan ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and furan derivatives.
Substitution: Various substituted furan and triazole derivatives.
Applications De Recherche Scientifique
1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-2-yl)ethan-1-one: A simpler compound with a furan ring and an ethanone group.
3-(Methylthio)-1H-1,2,4-triazole: A compound with a triazole ring and a methylthio group.
Uniqueness
1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the combination of the furan, triazole, and methylthio groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
Numéro CAS |
61323-52-2 |
|---|---|
Formule moléculaire |
C9H9N3O2S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
1-[5-(furan-2-yl)-3-methylsulfanyl-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C9H9N3O2S/c1-6(13)12-8(7-4-3-5-14-7)10-9(11-12)15-2/h3-5H,1-2H3 |
Clé InChI |
KVOCOMGKBCZZMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=NC(=N1)SC)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)


![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)





![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
